![molecular formula C11H12N2O2 B2427891 spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-59-9](/img/structure/B2427891.png)
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 1H-pyrrolo[3,2-c]pyridine . The compound has been synthesized as a colchicine-binding site inhibitor, which means it has the potential to inhibit the function of colchicine, a chemical that has significant effects on cell division .
Synthesis Analysis
The synthesis of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one involves the use of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a starting material . Other reagents used in the synthesis include 3,4,5-trimethoxyphenylboric acid, K2CO3, pyridine, and Cu(OAc)2 . The synthesis process is carried out in 1,4-dioxane .
科学的研究の応用
Analgesic and Sedative Activity
The derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which include “spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one”, have shown potential analgesic and sedative activity . The analgesic activity of these compounds was confirmed in the “hot plate” test and in the “writhing” test . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
Anticancer Activities
1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
Disruption of Tubulin Microtubule Dynamics
These compounds have been found to disrupt tubulin microtubule dynamics . Tubulin polymerization experiments indicated that one of the compounds potently inhibited tubulin polymerization at concentrations of 3µM and 5µM . Immunostaining assays revealed that the compound remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .
Induction of Cell Cycle Arrest and Apoptosis
Cell cycle studies and cell apoptosis analyses demonstrated that one of the compounds at concentrations of 0.12µM, 0.24µM, and 0.36µM significantly caused G2/M phase cell cycle arrest and apoptosis .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of New Polyheterocyclic Compounds
This compound has been used in the synthesis of new polyheterocyclic compounds with the concomitant formation of the quaternary spiro center . This opens up new avenues for the development of novel compounds with potential biological activity.
作用機序
Target of Action
The primary target of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is the colchicine-binding site of tubulin . Tubulin is a critical component of the cytoskeleton and plays fundamental roles in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .
Mode of Action
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
The compound affects the microtubule dynamics by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis .
Pharmacokinetics
It is noted that one of the derivatives conformed well to lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The compound’s action results in significant G2/M phase cell cycle arrest and apoptosis . It also disrupts tubulin microtubule dynamics, which is crucial for cell division .
将来の方向性
The future research directions for spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one could involve further exploration of its potential as a colchicine-binding site inhibitor . This could include more detailed studies of its mechanism of action, as well as investigations into its potential therapeutic applications, particularly in the field of cancer treatment .
特性
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-7-12-4-1-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDCIMIGRPVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CN=C3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2427808.png)
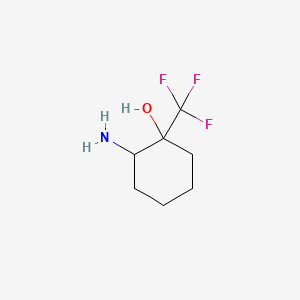
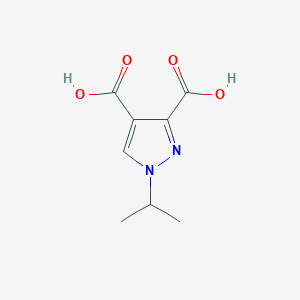

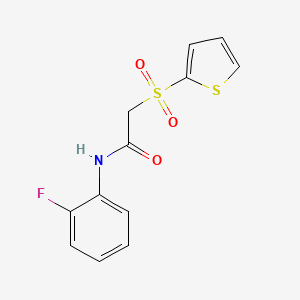
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)
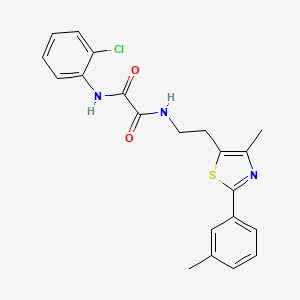

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)
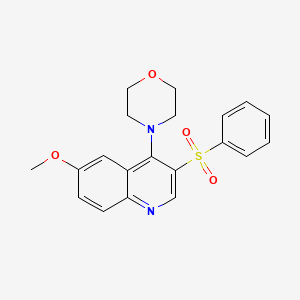
![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)
![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)
![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)